(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

Structural characterization NMR Stereochemistry

(1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one (Compound is a furanosesquiterpene isolated from Commiphora sphaerocarpa resin. It is a germacrane-type sesquiterpenoid (C16H20O3, MW 260.33) possessing an epoxy-bridged cyclodecadiene-furanone core substituted with a C-3 methoxy group.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B12432055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C
InChIInChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3
InChIKeyKYVMPRMAGALGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Product Evidence Guide: (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one — Procurement-Relevant Characterization for Research Use


(1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one (Compound 4) is a furanosesquiterpene isolated from Commiphora sphaerocarpa resin [1]. It is a germacrane-type sesquiterpenoid (C16H20O3, MW 260.33) possessing an epoxy-bridged cyclodecadiene-furanone core substituted with a C-3 methoxy group . The compound is available as a natural product research reagent with purities typically ≥95–98% . Its reported LogP values (2.8–3.3) and topological polar surface area (tPSA ≈ 39.4 Ų) provide baseline physicochemical parameters relevant to sample handling and assay design [2][3].

Why Substituting (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one with Class-Similar Furanosesquiterpenes Is Not Scientifically Defensible


Within the 8,12-epoxygermacra scaffold, minor variations in oxygenation pattern (C-3 methoxy vs. C-2 methoxy vs. non-methoxylated), double-bond geometry (Δ1(10)E vs. Δ1E, Δ4E), and stereochemical configuration produce structurally distinct chemical entities with divergent physicochemical and biological profiles. For example, furanodienone (C15H18O2, no methoxy group) and (1(10)E,2R*,4R*)-2-methoxy-8,12-epoxygermacra-1(10),7,11-trien-6-one (C-2 methoxy positional isomer) differ from the target compound in molecular weight, hydrogen-bonding capacity, lipophilicity, and documented bioactivity spectra [1][2]. Interchanging these analogs without experimental re-validation would introduce uncontrolled variables that invalidate comparative data interpretation, compromise assay reproducibility, and confound structure-activity relationship (SAR) conclusions in any research program investigating this chemotype [3].

Product-Specific Quantitative Evidence Guide: How (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one Differentiates from Its Closest Analogs


Structural Differentiation: C-3 Methoxy Substitution versus Furanodienone (No Methoxy) and C-2 Methoxy Isomer

The target compound (Compound 4) contains a C-3 methoxy group on the germacrane framework with defined (6R,7S,8E) stereochemistry, distinguishing it from: (i) furanodienone (Compound 2), which lacks any methoxy substitution (C15H18O2, MW 230.31) [1]; and (ii) (1(10)E,2R*,4R*)-2-methoxy-8,12-epoxygermacra-1(10),7,11-trien-6-one (Compound 5), a C-2 methoxy positional isomer (C16H22O3, MW 262.34) with Δ1(10)E, Δ7, Δ11-trien-6-one unsaturation pattern [2].

Structural characterization NMR Stereochemistry

Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (tPSA)

The target compound exhibits computed LogP values of 2.8–3.3 and a tPSA of 39.4 Ų [1][2]. For comparison, furanodienone (no methoxy) has a computed LogP of 3.3–3.6 and a tPSA of 26.3 Ų [3]. The introduction of the C-3 methoxy group in the target compound modestly reduces lipophilicity (ΔLogP ≈ -0.3 to -0.5) while increasing polar surface area by approximately 13 Ų relative to the non-methoxylated analog.

Lipophilicity Drug-likeness Permeability

Pharmacokinetic Context: In Vivo Absorption Profile Inference from Class-Representative MCS134

Direct in vivo pharmacokinetic data for the target compound are not currently available in the peer-reviewed literature. However, class-level inference can be drawn from MCS134 (2-methoxy-8,12-epoxygermacra-1(10),7,11-trien-6-one), a structurally related 8,12-epoxygermacra sesquiterpene from myrrh. In rats, MCS134 achieved a maximum plasma concentration (Tmax) at 15 minutes following oral administration [1]. The area under the curve (AUC0-t) and half-life (t1/2) increased, and clearance/bioavailability (CL/F) decreased when administered in combination with frankincense components, indicating that compatibility affects absorption and elimination [1].

Pharmacokinetics Bioavailability In vivo

Commercial Availability and Purity Differentiation: Defined Sourcing versus Uncharacterized Mixtures

The target compound is available from multiple specialty chemical vendors as a characterized single entity with documented purity specifications: ≥98% (InvivoChem, Cat. V47605) and ≥95% (BOC Sciences) . This contrasts with crude Commiphora resin extracts or essential oils, which contain complex mixtures of furanosesquiterpenes including curzerenone, furanodienone, and dihydropyrocurzerenone alongside the target compound [1]. Sourcing a defined, high-purity standard eliminates confounding effects from co-occurring bioactives that plague studies using botanical extracts.

Procurement Purity Supply chain

Best Research and Industrial Application Scenarios for (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one


Analytical Reference Standard for Myrrh and Commiphora Species Authentication

As a defined furanosesquiterpene isolated from Commiphora sphaerocarpa resin [1], this compound serves as a valuable chromatographic and spectroscopic reference standard for quality control and botanical authentication of myrrh and related Commiphora species. Its distinct retention time and spectral fingerprint enable differentiation from adulterant species and verification of source material identity in natural product research and dietary supplement quality assurance programs.

Structure-Activity Relationship (SAR) Probe for 8,12-Epoxygermacra Chemotype

The compound's unique C-3 methoxy substitution pattern, defined (6R,7S,8E) stereochemistry, and Δ1E, Δ7, Δ10(15), Δ11 tetraene unsaturation [1] make it an essential comparator in SAR studies investigating how methoxy position (C-3 vs. C-2) and double-bond geometry modulate biological activity within the 8,12-epoxygermacra series. Researchers developing structure-based hypotheses for this chemotype should include this compound alongside furanodienone and the C-2 methoxy isomer to systematically map pharmacophore requirements [2].

In Vitro Metabolism and Pharmacokinetic Profiling Studies

Given the class-level pharmacokinetic data indicating rapid oral absorption (Tmax 15 min for the structurally related MCS134) and altered clearance upon combination therapy [3], this compound is well-suited for in vitro metabolism studies (microsomal stability, CYP inhibition) and permeability assays (PAMPA, Caco-2) aimed at characterizing the ADME properties of methoxylated 8,12-epoxygermacra sesquiterpenes. The compound's computed physicochemical parameters (LogP 2.8–3.3, tPSA 39.4 Ų) [4][5] provide a starting point for predicting membrane permeability and formulation requirements.

Natural Product Derivatization and Semi-Synthetic Chemistry

The presence of the electrophilic α,β-unsaturated ketone moiety and the furan ring system renders this compound a suitable scaffold for semi-synthetic derivatization. Researchers engaged in medicinal chemistry campaigns exploring furanosesquiterpene analogs may employ this defined, high-purity starting material (≥95–98%) to generate focused libraries for biological evaluation, bypassing the batch variability and purification challenges associated with crude resin extracts.

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